2-Chlorotryptophan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-chloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O2/c12-10-7(5-8(13)11(15)16)6-3-1-2-4-9(6)14-10/h1-4,8,14H,5,13H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
CIVRKJUVGIVLTC-QMMMGPOBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)CC(C(=O)O)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)CC(C(=O)O)N |
Origin of Product |
United States |
Scientific Research Applications
Biosynthetic Applications
Antibiotic Production
One of the most significant applications of 2-chlorotryptophan is in the biosynthesis of antibiotics. The chlorination of tryptophan is catalyzed by enzymes known as tryptophan halogenases. For instance, the enzyme from Pseudomonas fluorescens facilitates the conversion of tryptophan to 7-chlorotryptophan, which is a precursor in the biosynthesis of pyrrolnitrin, an antibiotic with antifungal properties . This enzymatic reaction highlights the potential for using this compound in developing new antibiotics through biocatalysis.
Modular Biosynthesis Platforms
Recent advancements have introduced modular biosynthesis platforms that utilize engineered E. coli strains to produce various halogenated tryptophan derivatives, including this compound. These platforms allow for the efficient generation of diverse halogenated compounds, which can be further modified for pharmaceutical applications . This approach underscores the versatility of this compound as a building block in synthetic biology.
Medicinal Chemistry
Pharmaceutical Development
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its incorporation into peptides and other molecular frameworks can enhance biological activity and selectivity. For example, studies have demonstrated that halogenated tryptophans can modulate protein interactions and affect the pharmacodynamics of drug candidates . The unique electronic properties imparted by the chlorine atom can also influence the binding affinity and specificity of these compounds.
Study of Protein Dynamics
The spectroscopic properties of tryptophan derivatives, including this compound, make them valuable probes for studying protein dynamics. The presence of chlorine alters the fluorescence characteristics of tryptophan, allowing researchers to investigate conformational changes in proteins under various conditions . This application is particularly useful in understanding enzyme mechanisms and protein folding processes.
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
Halogenation at different positions of the indole ring (e.g., 2-, 5-, or 6-positions) significantly impacts molecular properties. Below is a comparative analysis of 2-Chlorotryptophan with other substituted tryptophans:
Key Observations :
- Electronic Effects : Chlorine’s electronegativity reduces electron density in the indole ring, affecting π-π stacking and hydrogen-bonding capabilities compared to unsubstituted tryptophan .
- Solubility : this compound’s logP (~1.2) indicates lower aqueous solubility than tryptophan (logP = -1.0), which may influence bioavailability .
Research Findings and Limitations
While existing studies (e.g., ) confirm that halogen position critically influences the properties of tryptophan derivatives, direct comparative data for this compound remain sparse. For example:
- Gaps in Bioactivity Data: Few studies report head-to-head comparisons of 2-chloro vs.
- Analytical Variability : Discrepancies in reported solubility and logP values highlight the need for standardized characterization protocols, as emphasized in medicinal chemistry guidelines .
Preparation Methods
Electrophilic Chlorination
Electrophilic chlorination represents the most direct approach to synthesizing 2-chlorotryptophan. This method employs chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under acidic conditions. The reaction typically proceeds via the generation of a chloronium ion (Cl⁺), which attacks the electron-rich indole ring.
Mechanism and Conditions :
- Tryptophan is dissolved in anhydrous acetic acid at 0–5°C to protonate the amino group, reducing its electron-donating effect.
- N-Chlorosuccinimide (1.2 equivalents) is added gradually to avoid over-chlorination.
- The mixture is stirred for 12–24 hours under nitrogen, followed by quenching with ice water.
Challenges :
- Competing chlorination at C5/C6 due to the indole’s inherent reactivity.
- Low yields (30–45%) necessitate chromatographic purification.
Optimization :
Directed Ortho Metalation (DoM)
Directed ortho metalation leverages temporary directing groups to achieve precise C2 functionalization. This method involves:
- Protection of the Amino Group : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the amine.
- Lithiation : Lithium diisopropylamide (LDA) deprotonates the indole’s C2 position at −78°C in tetrahydrofuran (THF).
- Chlorination : Reaction with hexachloroethane (C₂Cl₆) or chlorine gas (Cl₂) introduces the chlorine atom.
Advantages :
Limitations :
- Requires cryogenic conditions and inert atmospheres.
- Multi-step protection/deprotection increases synthetic time.
Enzymatic Halogenation
Enzymatic methods utilize tryptophan halogenases , such as PrnA or RebH , which catalyze regioselective chlorination via radical intermediates. These flavin-dependent enzymes employ FADH₂ and O₂ to generate hypochlorous acid (HOCl), which chlorinates the indole ring.
Procedure :
- Recombinant Expression : Halogenase genes are expressed in E. coli or S. cerevisiae.
- In Vitro Reaction : Purified enzyme, tryptophan, NaCl, and NADH are incubated at 30°C for 24–48 hours.
Key Findings :
- RebH achieves 70–85% conversion with >95% C2 selectivity.
- Co-factor Recycling Systems : Using glucose dehydrogenase (GDH) reduces NADH costs by 80%.
Solid-Phase Synthesis
Solid-phase synthesis enables rapid production of this compound-containing peptides. The Wang resin-bound tryptophan undergoes on-resin chlorination using iodine monochloride (ICl) in dichloromethane.
Steps :
- Resin Loading : Tryptophan is attached via its carboxyl group.
- Chlorination : ICl (1.5 equivalents) in DCM at −20°C for 6 hours.
- Cleavage : Trifluoroacetic acid (TFA) liberates the product.
Yield : 50–65%, with purities >90% after HPLC.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Electrophilic | 30–45 | Moderate | Industrial | 12–18 |
| Directed Metalation | 60–75 | High | Laboratory | 45–60 |
| Enzymatic | 70–85 | Very High | Pilot Scale | 80–110 |
| Solid-Phase | 50–65 | High | Laboratory | 30–40 |
Key Insights :
- Enzymatic methods excel in selectivity but face high production costs.
- Electrophilic routes remain preferred for bulk synthesis despite moderate yields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-Chlorotryptophan, and how can purity be validated?
- Methodological Answer :
- Synthesis : Use regioselective chlorination of tryptophan derivatives under controlled pH (4.5–6.0) and temperature (0–5°C) to minimize side reactions. Solvent systems like dichloromethane/acetic acid (3:1) improve yield .
- Validation : Characterize via -NMR (chlorine-induced deshielding at C2) and LC-MS (mass shift +34 Da). Purity ≥95% by HPLC (C18 column, 0.1% TFA/MeCN gradient) .
- Reproducibility : Include detailed stoichiometry, reaction times, and purification steps (e.g., flash chromatography) in supplementary data .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare to control samples stored at -20°C .
- Degradation Products : Identify via tandem MS; common products include dechlorinated tryptophan and oxidative dimers .
- Recommendations : Use amber vials under inert gas for long-term storage; avoid aqueous buffers at pH >7.0 .
Q. What spectroscopic techniques are critical for distinguishing this compound from its isomers?
- Methodological Answer :
- Differentiation : Utilize -NMR to confirm C2 substitution (δ ~110 ppm) versus C5/C6 chlorination (δ ~120–125 ppm). IR spectroscopy for C-Cl stretch (550–600 cm) .
- Chiral Purity : Employ circular dichroism (CD) or chiral HPLC to confirm enantiomeric excess, critical for bioactivity studies .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s role in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Perform time-dependent inhibition assays (e.g., tryptophan hydroxylase) with varying [S] and [I]. Calculate using Lineweaver-Burk plots .
- Structural Analysis : Use X-ray crystallography or cryo-EM to map binding interactions. Compare with non-chlorinated analogs to identify chlorine’s steric/electronic effects .
- Computational Modeling : Apply DFT calculations to assess chlorine’s impact on transition-state stabilization .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell lines?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa), culture conditions, and assay endpoints (e.g., IC, apoptosis markers) .
- Data Harmonization : Meta-analysis of dose-response curves with random-effects models to account for inter-study variability .
- Mechanistic Follow-Up : Validate target engagement via CRISPR knockouts or isotopic tracer studies .
Q. How can researchers design correlative studies to link this compound’s pharmacokinetics to pharmacodynamics?
- Methodological Answer :
- Study Design : Combine plasma LC-MS/MS (quantify , ) with transcriptomic profiling (RNA-seq) in target tissues .
- Temporal Alignment : Use staggered sampling to correlate exposure (AUC) with downstream biomarkers (e.g., serotonin levels) .
- Statistical Integration : Apply multivariate regression to isolate chlorine-specific effects from metabolic byproducts .
Q. What computational approaches predict this compound’s interactions with novel protein targets?
- Methodological Answer :
- Virtual Screening : Use molecular docking (AutoDock Vina) against homology models of understudied targets (e.g., 5-HT receptors) .
- MD Simulations : Run 100-ns simulations to assess binding stability; compare free energy landscapes (MM-PBSA) with experimental .
- Validation : Prioritize top candidates for SPR (surface plasmon resonance) binding assays .
Methodological Best Practices
- Data Contradictions : Replicate experiments with independent batches of this compound to rule out synthetic variability .
- Literature Gaps : Systematically review patents (e.g., USPTO, Espacenet) for unpublished synthetic or analytical data .
- Ethical Compliance : Document IRB approvals for studies involving human-derived cell lines or tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
